molecular formula C14H10INO4 B1528949 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde CAS No. 1016976-13-8

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

Cat. No.: B1528949
CAS No.: 1016976-13-8
M. Wt: 383.14 g/mol
InChI Key: CLJDJBUQNUQMSS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H10INO4 and its molecular weight is 383.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is an organic compound notable for its structural features, including a benzaldehyde moiety with a benzyloxy group, an iodine atom, and a nitro group. This compound has attracted attention in the pharmaceutical industry as an important intermediate for synthesizing various bioactive compounds. Its unique combination of substituents enhances its reactivity and potential biological activity, making it a subject of interest for further research.

  • Molecular Formula : C13_{13}H10_{10}I1_{1}N1_{1}O3_{3}
  • Molecular Weight : 325.13 g/mol
  • Structural Features :
    • Benzyloxy group: Enhances solubility and reactivity.
    • Nitro group: May contribute to oxidative stress and interact with biological targets.
    • Iodine atom: Increases electrophilicity, facilitating reactions with nucleophiles.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Nucleophilic Aromatic Substitution : Utilizing iodine as a leaving group.
  • Cross-Coupling Reactions : Employing palladium-catalyzed processes to introduce the benzyloxy group.
  • Electrophilic Aromatic Substitution : Adding the nitro group under acidic conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives containing nitro groups are often evaluated for their ability to inhibit bacterial growth and may display cytotoxic effects against tumor cell lines.

Case Studies

  • Antiplasmodial Activity : Similar compounds have been investigated for their activity against Plasmodium falciparum, the malaria-causing parasite. In vitro studies have shown that modifications in the aromatic system can significantly affect potency.
  • Cytotoxicity Assays : Compounds structurally related to this compound have been tested on various human cancer cell lines (e.g., MCF7 breast cancer cells). These studies typically measure cell viability using assays such as MTT or LDH release.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructure FeaturesUnique Properties
3-Benzyloxy-4-hydroxy-5-nitrobenzaldehydeHydroxy group instead of iodinePotentially different biological activity due to hydroxyl substitution
4-Iodo-3-nitrobenzaldehydeLacks benzyloxy groupSimpler structure; used in various coupling reactions
2-Benzyloxy-4-nitrophenolContains a phenolic hydroxyl groupExhibits distinct reactivity due to phenolic nature
3-Iodo-4-nitrotolueneMethyl substitution at the ortho positionDifferent steric hindrance affecting reactivity

The exact mechanism of action for this compound remains unclear; however, similar compounds suggest that:

  • The nitro group may participate in redox reactions, leading to oxidative stress in cells.
  • The iodine atom may facilitate electrophilic attacks on nucleophilic sites within biological molecules, potentially leading to alterations in metabolic pathways.

Future Research Directions

Further investigations are warranted to elucidate the specific interactions and mechanisms of action for this compound. Key areas include:

  • Detailed structure-activity relationship (SAR) studies to optimize biological activity.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Exploration of potential applications in drug development targeting specific diseases such as malaria or cancer.

Properties

IUPAC Name

4-iodo-3-nitro-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO4/c15-14-12(16(18)19)6-11(8-17)7-13(14)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDJBUQNUQMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2I)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721121
Record name 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016976-13-8
Record name 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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